molecular formula C10H10OS B8692546 4-phenylsulfanyl-but-2-yn-1-ol CAS No. 33313-80-3

4-phenylsulfanyl-but-2-yn-1-ol

Cat. No.: B8692546
CAS No.: 33313-80-3
M. Wt: 178.25 g/mol
InChI Key: SVJBGZDLIABBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenylsulfanyl-but-2-yn-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylsulfanyl-but-2-yn-1-ol typically involves the reaction of 2-butyn-1,4-diol with phenylsulfanyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dichloromethane, and the product is purified through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenylsulfanyl-but-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-phenylsulfanyl-but-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenylsulfanyl-but-2-yn-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfanyl)butan-2-one: This compound has a similar structure but differs in the position of the phenylsulfanyl group and the presence of a ketone group.

    4-(Phenylsulfanyl)but-2-yn-1-amine: Similar backbone but with an amine group instead of a hydroxyl group.

Uniqueness

4-phenylsulfanyl-but-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

CAS No.

33313-80-3

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

4-phenylsulfanylbut-2-yn-1-ol

InChI

InChI=1S/C10H10OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2

InChI Key

SVJBGZDLIABBDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of sodium ethoxide in ethanol, obtained from 1.3 g of sodium and 50 ml of absolute ethanol was treated dropwise with 5.5 g (0.05mol) of thiophenol in 15 ml of absolute ethanol. The reaction mixture was refluxed for 1 hour and then treated with 5.84 g (0.025 mol) of 1-bromobut-2-yn-4-ol tetrahydropyranyl ether, refluxing the mixture for 2 additional hours. It was then cooled, poured into water and extracted withmethylene chloride. The organic extract was washed with water, dried and evaporated to dryness in vacuo. The residue was purified by silica gel column chromatography, to produce 4-phenylthiobut-2-yn-1-ol tetrahydropyranyl ether, as an oil. Upon hydrolysis of the ether group with pyridinium p-toluenesulfonate in ethanol, in accordance with the method of Example 16, part E, there was obtained 4-phenylthiobut-2-yn-1-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.